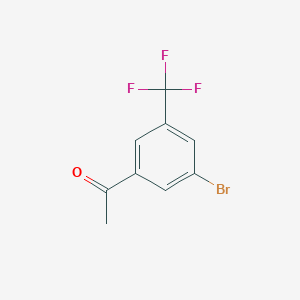

3'-Bromo-5'-(trifluoromethyl)acetophenone

概要

説明

3’-Bromo-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 . It is a colorless to yellow liquid or low-melting solid . This compound is used as a reactant in the preparation of 2-aminothiazole derivatives as muscarinic M3 receptor positive allosteric modulators .

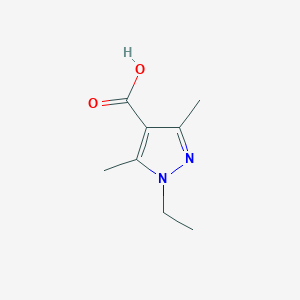

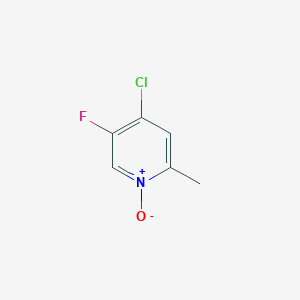

Molecular Structure Analysis

The molecular structure of 3’-Bromo-5’-(trifluoromethyl)acetophenone consists of a bromine atom and a trifluoromethyl group attached to an acetophenone backbone . The InChI code for this compound is 1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 .

Physical And Chemical Properties Analysis

3’-Bromo-5’-(trifluoromethyl)acetophenone is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 267.04 . The compound should be stored in a sealed container in a dry room at normal temperature .

科学的研究の応用

Synthesis of Commercial Fungicides

This compound has been utilized in the synthesis of commercial fungicides, playing a crucial role in a key step during their preparation .

Preparation of Electrophilic Organic and Organometallic Cations

It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Safety and Hazards

3’-Bromo-5’-(trifluoromethyl)acetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention .

特性

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCLQCAMSFVBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-5'-(trifluoromethyl)acetophenone | |

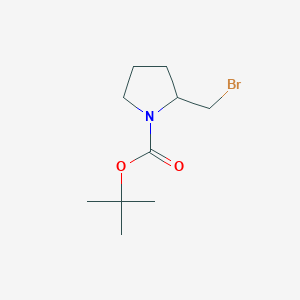

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)